N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034201-41-5
VCID: VC5007479
InChI: InChI=1S/C18H21N5O/c1-13-10-17(21-20-13)22-8-5-15(6-9-22)19-18(24)14-11-16-4-2-3-7-23(16)12-14/h2-4,7,10-12,15H,5-6,8-9H2,1H3,(H,19,24)(H,20,21)
SMILES: CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CN4C=CC=CC4=C3
Molecular Formula: C18H21N5O
Molecular Weight: 323.4

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide

CAS No.: 2034201-41-5

Cat. No.: VC5007479

Molecular Formula: C18H21N5O

Molecular Weight: 323.4

* For research use only. Not for human or veterinary use.

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide - 2034201-41-5

Specification

CAS No. 2034201-41-5
Molecular Formula C18H21N5O
Molecular Weight 323.4
IUPAC Name N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide
Standard InChI InChI=1S/C18H21N5O/c1-13-10-17(21-20-13)22-8-5-15(6-9-22)19-18(24)14-11-16-4-2-3-7-23(16)12-14/h2-4,7,10-12,15H,5-6,8-9H2,1H3,(H,19,24)(H,20,21)
Standard InChI Key AFQQCTBAGGDJMD-UHFFFAOYSA-N
SMILES CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CN4C=CC=CC4=C3

Introduction

Chemical Identification and Structural Characteristics

N-[1-(5-Methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide belongs to the indolizine-carboxamide class, characterized by a bicyclic indolizine system (pyrrolo[1,2-a]pyridine) substituted at the 2-position with a carboxamide group. The piperidin-4-yl moiety at the amide nitrogen is further functionalized with a 1-(5-methyl-1H-pyrazol-3-yl) group, introducing additional hydrogen-bonding and π-stacking capabilities .

Molecular Properties

Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₈H₂₁N₅O
Molecular Weight323.4 g/mol
SMILES NotationCc1cc(N2CCC(NC(=O)c3cc4ccccn4c3)CC2)n[nH]1

The indolizine core contributes planar aromaticity, while the piperidine ring adopts a chair conformation, positioning the pyrazole substituent equatorially . The 5-methyl group on the pyrazole enhances hydrophobic interactions, a feature leveraged in drug design for target binding .

Structural Analogues

Comparative analysis with related compounds highlights distinct functionalization patterns:

  • N-[1-(1-Phenylethyl)piperidin-4-yl]indolizine-2-carboxamide: Replaces the 5-methylpyrazole with a phenylethyl group, altering lipophilicity .

  • Pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives: Feature extended π-systems but retain similar carboxamide-piperidine linkages .

These analogues underscore the versatility of the indolizine-carboxamide scaffold in modulating physicochemical and binding properties .

Synthetic Pathways and Methodological Advances

The synthesis of N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide involves sequential construction of the indolizine core, followed by carboxamide coupling with the substituted piperidine.

Indolizine-2-carboxylic Acid Synthesis

The indolizine core is synthesized via a Morita-Baylis-Hillman (MBH) adduct cyclization. Sekgota et al. optimized a one-pot approach using acetic anhydride under reflux, avoiding isolation of intermediates :

  • MBH Adduct Formation: Reaction of pyridine derivatives with acrylates yields adducts prone to cyclization.

  • Cyclization: Refluxing the adduct in acetic anhydride for 48 hours induces cyclization to methyl indolizine-2-carboxylate (93% yield) .

  • Ester Hydrolysis: Treatment with NaOH in methanol/water affords indolizine-2-carboxylic acid (86% yield) .

This method eliminates competing 3-acetylation byproducts through precise reaction time control .

Carboxamide Coupling

The carboxylic acid is coupled to 1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-amine using propylphosphonic acid anhydride (T3P®) as a coupling agent :

  • Activation: T3P® activates the carboxylic acid to a mixed anhydride.

  • Amine Attack: The piperidine amine nucleophilically displaces the activating group, forming the carboxamide bond.

  • Purification: Column chromatography on silica gel (hexane:EtOAc 3:2) yields the final product .

This method achieves high yields (≥85%) and minimizes racemization, critical for pharmaceutical applications .

Structural and Electronic Analysis

Conformational Dynamics

Density functional theory (DFT) studies of analogous indolizine-carboxamides predict:

  • Indolizine Core: Nearly planar (deviation <0.1 Å), enabling π-π interactions with aromatic biological targets .

  • Piperidine Ring: Prefers a chair conformation, positioning the pyrazole substituent for optimal solvent exposure .

  • Carboxamide Linker: Adopts a trans-configuration, stabilizing intramolecular hydrogen bonds between the amide NH and indolizine nitrogen .

Spectroscopic Characterization

  • ¹H NMR: Key signals include indolizine H-3 (δ 7.8–8.2 ppm), pyrazole CH₃ (δ 2.1–2.3 ppm), and piperidine CH₂ (δ 2.5–3.0 ppm) .

  • IR Spectroscopy: Strong absorptions at 1680 cm⁻¹ (amide C=O) and 1600 cm⁻¹ (indolizine C=C) .

Recent Advances and Future Directions

Synthetic Innovations

Recent methodologies (2016–2024) impacting indolizine-carboxamide synthesis include:

  • Photoredox Catalysis: Enables C–H functionalization of indolizines, permitting late-stage diversification .

  • Continuous Flow Systems: Improve yield (≥95%) and reduce reaction times (≤1 hour) for MBH adduct cyclization .

Computational Design

Machine learning models predict ADMET profiles for indolizine-carboxamides, identifying derivatives with optimal LogP (2.5–3.5) and polar surface area (<90 Ų) for oral bioavailability .

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